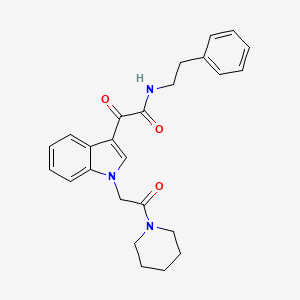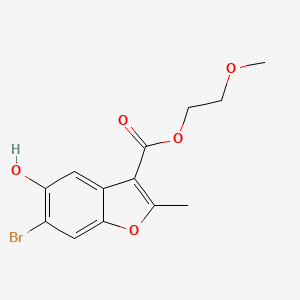
2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
Synthetic Applications and Chemical Characterization
Efficient Synthesis Techniques
A study described an efficient synthesis method for related compounds, showcasing the importance of benzofuran derivatives in pharmaceutical chemistry. These compounds are pivotal in the development of receptor antagonists, highlighting their utility in chemical synthesis and drug development processes (Hirokawa, Horikawa, & Kato, 2000).
Antimicrobial Activity
Benzofuran derivatives, including those structurally related to 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have shown potential antimicrobial properties. Research indicates that halogen and aminoalkyl derivatives exhibit antimicrobial activity against various pathogens, demonstrating the compound's relevance in developing new antimicrobial agents (Krawiecka et al., 2012).
Biological Activities and Potential Therapeutic Applications
Anticholinesterase Action
Novel benzofuran derivatives were synthesized and assessed for their anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. This research illustrates the compound's potential in developing therapies targeting neurological disorders (Luo et al., 2005).
Cytotoxic Potential
Derivatives of benzofuran, similar to the compound , have been evaluated for their cytotoxic activities against human cancer cell lines. This underscores their importance in cancer research and the development of new chemotherapeutic agents (Kossakowski et al., 2005).
properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO5/c1-7-12(13(16)18-4-3-17-2)8-5-10(15)9(14)6-11(8)19-7/h5-6,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMWGBIRQHWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

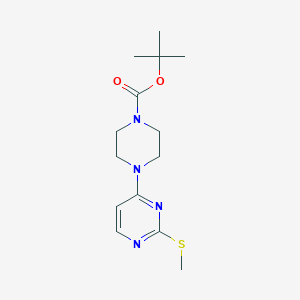
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)
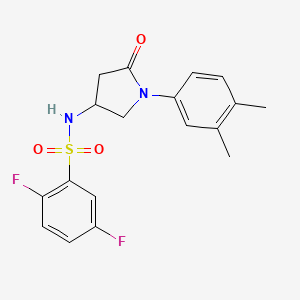
![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)
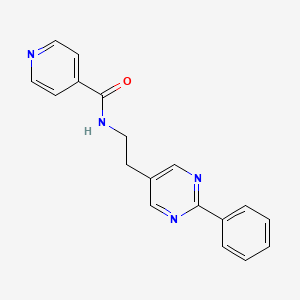
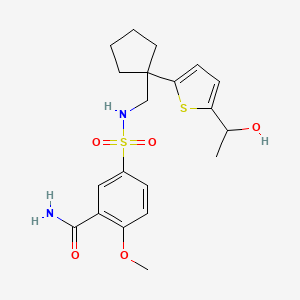
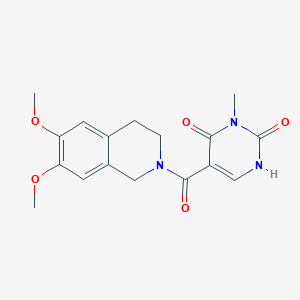
![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)
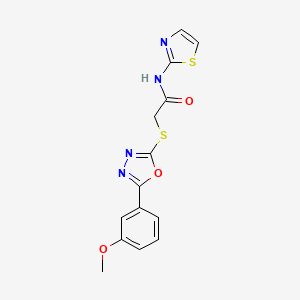
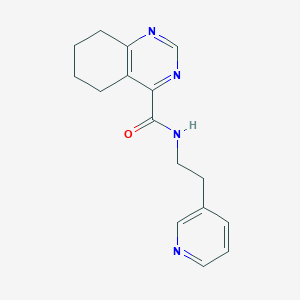
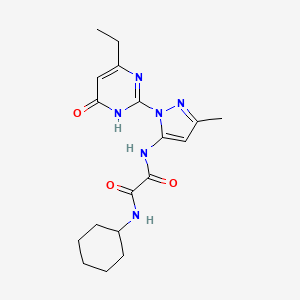
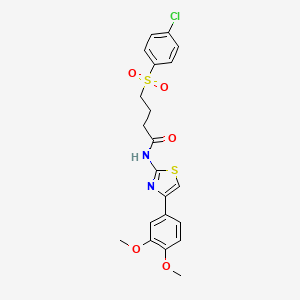
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
